molecular formula C8H8FNO3 B2425538 2-(2-Fluoro-4-nitrophenyl)ethanol CAS No. 1221119-68-1

2-(2-Fluoro-4-nitrophenyl)ethanol

Cat. No.: B2425538
CAS No.: 1221119-68-1
M. Wt: 185.154
InChI Key: MVVPCXHRMBDTBV-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-nitrophenyl)ethanol is a derivative of m-fluoronitrobenzene . It has a linear formula of FC6H3(NO2)OH . The molecular weight of this compound is 157.10 .


Molecular Structure Analysis

The molecule contains a total of 21 bonds; 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary alcohol .

Scientific Research Applications

Synthesis and Structural Characterization

2-(2-Fluoro-4-nitrophenyl)ethanol is utilized in various synthesis processes. For instance, it plays a role in the nitration of 3-fluorophenyl acetic acid, leading to the production of compounds like 2-(5-amino-2-nitrophenyl) ethanol. These compounds are important in chemical synthesis and structural characterization studies, contributing to the understanding of molecular structures and interactions (Zhao De-feng, 2007).

Photoprobes in Biochemistry

This compound is significant in the development of biochemical photoprobes. Studies on the photosubstitutions of related compounds, like 2-fluoro-4-nitroanisole, indicate the potential of this compound in creating photoprobes for biochemical research (R. Pleixats et al., 1989).

Hydrogenation in Pharmaceutical Compounds

This compound is also used in the hydrogenation of pharmaceutical interest nitroarenes. The synthesis of gold-supported alumina nanowires catalysts involves the use of this compound for the hydrogenation of specific substrates, demonstrating its utility in creating effective catalysts for pharmaceutical manufacturing (K. Shanmugaraj et al., 2020).

Properties

IUPAC Name

2-(2-fluoro-4-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVPCXHRMBDTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-(2-fluoro-4-nitrophenyl)acetic acid (1 g, 5.02 mmol) in tetrahydrofuran (10 mL) was added BH3.S(CH3)2 (7.5 mL, 7.53 mmol) at 0° C. The reaction mixture was allowed to stir at room temperature for 10 h. Then reaction mixture was cooled to 0° C. and the excess of borane was quenched with methanol (10 mL). The reaction mixture was concentrated under reduced pressure to obtain a crude compound which was purified by CC (eluent: ethyl acetate/n-hexane (1:1)) to give 2-(2-fluoro-4-nitrophenyl)ethanol (0.89 g, 95%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 2-(2-fluoro-4-nitrophenyl)acetate (3.0 g, 14.0 mmol, 1.0 eq) in methanol (30 mL) was added NaBH4 (2.08 g, 36.3 mmol, 4.0 eg) at 0° C. and stirred at 70° C. for 16 h, then the methanol was evaporated and the residue was diluted with water (30 mL), the pH adjusted to being neutral with 2N HCl and the mixture extracted with EtOAc (50 mL×3). The organic layer was separated, washed with brine, dried over Na2SO4 and the solvent evaporated to yield 2-(2-fluoro-4-nitrophenyl)ethanol (2.0 g, 77%) as a viscous oil (TLC system: EtOAc/PE (3:7), Rf: 0.3).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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